

Caspase-11: An In-Depth Technical Guide to its Biological Function and Activity

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Introduction

Caspase-11, a member of the caspase family of cysteine proteases, plays a critical role in the innate immune system's defense against intracellular pathogens. As a key mediator of the non-canonical inflammasome pathway, Caspase-11 functions as a cytosolic sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3][4][5] Activation of Caspase-11 triggers a cascade of inflammatory responses, including a lytic form of programmed cell death known as pyroptosis, and the maturation and release of pro-inflammatory cytokines.[1][2][3][4] This technical guide provides a comprehensive overview of the biological function and activity of Caspase-11, with a focus on its signaling pathways, enzymatic activity, and the experimental protocols used for its study.

Biological Function

The primary biological function of Caspase-11 is to act as an intracellular sentinel for the presence of Gram-negative bacteria. Unlike toll-like receptors (TLRs) that detect extracellular or endosomal LPS, Caspase-11 recognizes LPS that has gained access to the host cell cytosol.[1][2][3][4][5] This recognition is crucial for mounting an effective immune response against invasive bacterial infections.

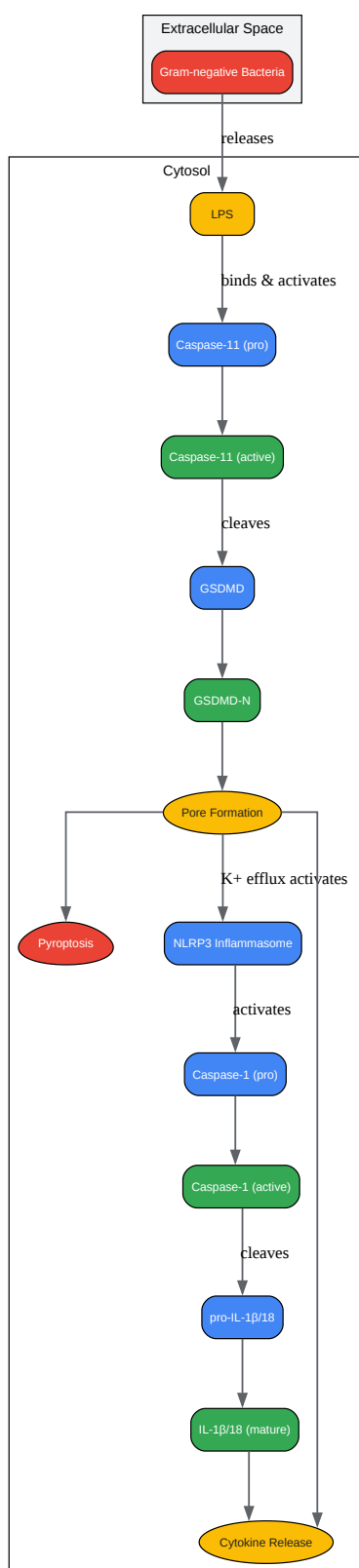
Upon activation, Caspase-11 initiates a pro-inflammatory cascade with two major outcomes:

- **Pyroptosis:** Activated Caspase-11 directly cleaves Gasdermin D (GSDMD), a member of the gasdermin protein family.^{[6][7][8][9]} This cleavage event releases the N-terminal domain of GSDMD, which then oligomerizes and inserts into the plasma membrane, forming pores.^{[6][7][8][9]} These pores disrupt the osmotic balance of the cell, leading to cell swelling and eventual lysis, a process termed pyroptosis. The lytic nature of pyroptosis results in the release of cellular contents, including pro-inflammatory mediators, which further amplify the immune response.
- **Cytokine Maturation:** The pores formed by GSDMD also facilitate the release of mature pro-inflammatory cytokines, such as IL-1 β and IL-18.^{[1][4]} While Caspase-11 does not directly process pro-IL-1 β and pro-IL-18, its activation leads to the secondary activation of the NLRP3 inflammasome and Caspase-1, which are responsible for the cleavage and maturation of these cytokines.^{[1][4][10][11]}

The activation of Caspase-11 and subsequent pyroptosis are critical for host defense but can also contribute to the pathophysiology of sepsis when dysregulated.^[10]

Signaling Pathway: The Non-Canonical Inflammasome

Caspase-11 is the central component of the non-canonical inflammasome pathway. This pathway is initiated by the presence of cytosolic LPS.



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Figure 1: Non-Canonical Inflammasome Signaling Pathway.

Enzymatic Activity and Inhibitors

Caspase-11 exhibits a preference for cleaving substrates after an aspartate residue. Its primary and most well-characterized substrate is Gasdermin D. While specific kinetic parameters for Caspase-11 are not as extensively documented as for other caspases, its activity can be measured using fluorogenic peptide substrates.

Inhibitor	Target(s)	IC50	Notes
Ac-FLTD-CMK	Caspase-1, -4, -5, -11	Caspase-1: 46.7 nM, Caspase-4: 1.49 μ M, Caspase-5: 329 nM	A Gasdermin D-derived inhibitor with specificity for inflammatory caspases.[3]
Wedelolactone	IKK Complex, 5-Lipoxygenase	5-Lox: 2.5 μ M	Suppresses LPS-induced Caspase-11 expression.[3]
VX-765	Caspase-1	-	May indirectly influence Caspase-11 activity.
Z-VAD-FMK	Pan-caspase	-	Broad-spectrum caspase inhibitor, not specific for Caspase-11.

Experimental Protocols

Assessment of Caspase-11-Mediated Pyroptosis via LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes, a hallmark of pyroptosis.

Materials:

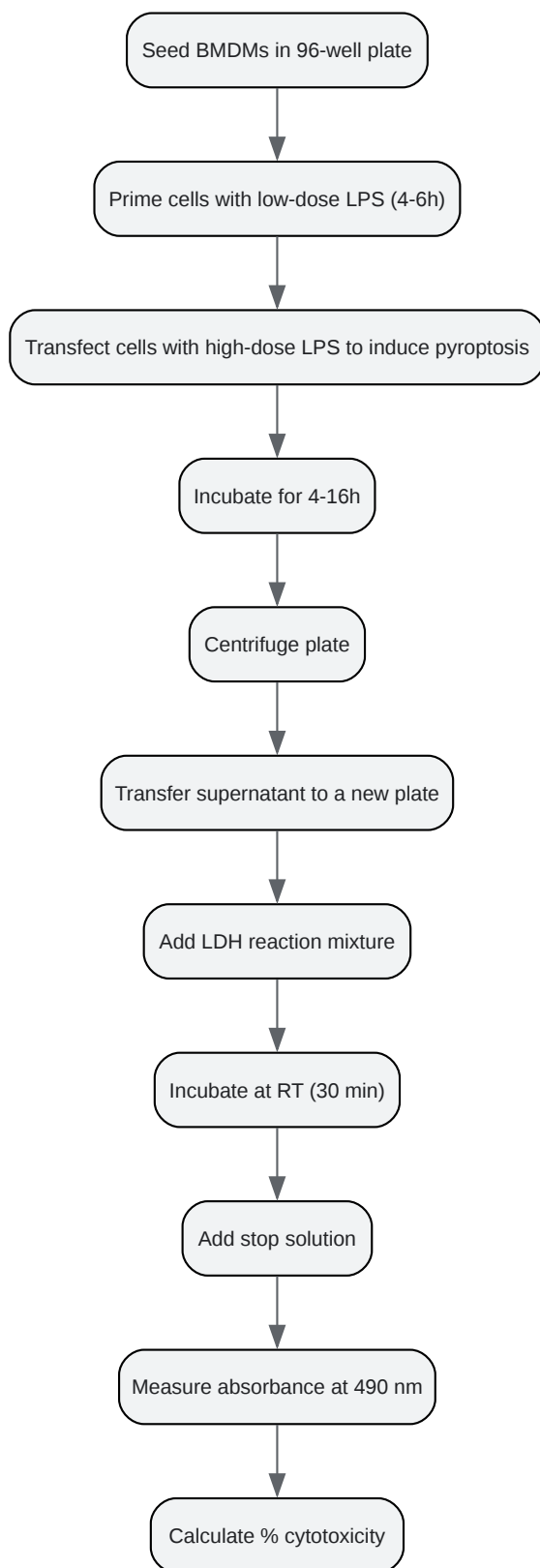
- Bone marrow-derived macrophages (BMDMs) or other relevant cell type

- Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)
- Transfection reagent (e.g., FuGENE HD)
- 96-well tissue culture plates
- LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Sigma-Aldrich)[1][4][12][13]
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5×10^4 cells per well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Priming (Optional but Recommended): Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 4-6 hours to upregulate pro-Caspase-11 expression.
- Induction of Pyroptosis:
 - Prepare a complex of a higher concentration of LPS (e.g., 1-5 μ g/mL) and a transfection reagent according to the manufacturer's instructions to deliver LPS into the cytosol.
 - Add the LPS/transfection reagent complex to the cells.
 - Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium-only wells (background).
- Incubation: Incubate the plate for the desired time period (e.g., 4-16 hours) at 37°C in a 5% CO₂ incubator.
- LDH Measurement:
 - Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
 - Carefully transfer 50 μ L of the supernatant from each well to a new 96-well flat-bottom plate.

- Add 50 µL of the LDH assay reaction mixture to each well.
- Incubate at room temperature for up to 30 minutes, protected from light.
- Add 50 µL of the stop solution.
- Measure the absorbance at 490 nm using a plate reader.
- Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100



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Figure 2: Workflow for LDH Release Assay.

Detection of Gasdermin D Cleavage by Western Blot

This protocol allows for the direct visualization of Caspase-11's enzymatic activity by detecting the cleavage of its substrate, GSDMD.

Materials:

- Cell lysates from control and treated cells (prepared as in the LDH assay)
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Anti-Gasdermin D (recognizing both full-length and the N-terminal cleavage product)
 - Anti-Caspase-11 (to confirm expression and processing)
 - Anti- β -actin or GAPDH (as a loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford).
- **Sample Preparation:** Mix equal amounts of protein (e.g., 20-30 μ g) with Laemmli sample buffer and boil for 5-10 minutes.

- **SDS-PAGE:** Separate the protein samples on an SDS-PAGE gel (e.g., 12% or 4-20% gradient gel).
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Detection:** Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the cleaved GSDMD N-terminal fragment (p30) in treated samples.

In Vitro Caspase-11 Activity Assay

This protocol measures the enzymatic activity of recombinant Caspase-11 using a fluorogenic substrate.

Materials:

- Recombinant active Caspase-11
- Fluorogenic substrate: Ac-LEHD-AMC (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-methylcoumarin)
- Caspase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

- 96-well black microplate
- Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of Ac-LEHD-AMC in DMSO (e.g., 10 mM).
 - Prepare working solutions of recombinant Caspase-11 in caspase assay buffer.
- Assay Setup:
 - In a 96-well black microplate, add the desired amount of recombinant Caspase-11 to each well.
 - Include wells with buffer only as a negative control.
 - If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
- Initiate Reaction: Add the Ac-LEHD-AMC substrate to each well to a final concentration of 50 μ M.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- Data Analysis: The increase in fluorescence corresponds to the cleavage of the AMC group from the peptide substrate and is proportional to the Caspase-11 activity. Data can be expressed as relative fluorescence units (RFU).

Conclusion

Caspase-11 is a critical component of the innate immune system, functioning as a direct sensor of cytosolic LPS and the initiator of the non-canonical inflammasome pathway. Its activation

leads to pyroptosis and the release of pro-inflammatory cytokines, which are essential for combating Gram-negative bacterial infections. The detailed understanding of Caspase-11's biological function and the availability of robust experimental protocols are vital for researchers in immunology and drug development who are exploring novel therapeutic strategies for infectious and inflammatory diseases, particularly sepsis. This guide provides a foundational resource for the study of this important inflammatory caspase.

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